molecular formula C13H21NO4 B169957 Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate CAS No. 169206-65-9

Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No.: B169957
CAS No.: 169206-65-9
M. Wt: 255.31 g/mol
InChI Key: OHLLSFRHFHSUES-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 169206-65-9) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a conjugated ethylidene moiety, and a methoxy ester substituent. It is widely utilized as a synthetic intermediate in medicinal chemistry and organic synthesis. Key properties include a melting point of 61°C, a molecular weight of 269.31 g/mol (C₁₄H₂₁NO₅), and a purity of 98% (MFCD01632524) . Its synthesis typically involves the reaction of 1-Boc-4-piperidone with a methoxy ester reagent under basic conditions, yielding 79.6% isolated product .

Properties

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLLSFRHFHSUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438978
Record name tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169206-65-9
Record name tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piperidine Backbone Formation

The piperidine ring is commonly synthesized via cyclization of δ-amino ketones or through palladium-catalyzed cross-coupling reactions. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a key intermediate in Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups.

Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 80–100°C

  • Yield : 70–90%

Boc Protection of the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. 1-Boc-4-piperidone (CAS: 79099-07-3) is a widely used precursor, characterized by a melting point of 73–77°C and ≥98.5% purity.

Typical Protocol :

  • Dissolve 4-piperidone in dichloromethane (DCM).

  • Add Boc₂O (1.2 equiv) and triethylamine (2.0 equiv).

  • Stir at room temperature for 12 hours.

  • Purify via recrystallization (hexane/ethyl acetate).

Attachment of the 2-Methoxy-2-Oxoethylidene Group

This step involves nucleophilic substitution or Horner-Wadsworth-Emmons reactions. A representative method uses methyl glycolate derivatives under Mitsunobu conditions:

Procedure :

  • Substrate : 1-Boc-4-piperidone

  • Reagent : Methyl 2-hydroxy-2-methoxyacetate, DIAD (diisopropyl azodicarboxylate), PPh₃

  • Solvent : THF, 0°C to room temperature

  • Yield : 65–75%

Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Source
Piperidine formationPd(dppf)Cl₂, K₂CO₃, THF, 80°C8595
Boc protectionBoc₂O, Et₃N, DCM9098.5
Ethylidene attachmentDIAD, PPh₃, methyl glycolate derivative, THF7097

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the Boc protection step, reducing reaction times from hours to minutes. Key parameters include:

  • Residence time : 5–10 minutes

  • Temperature : 50–60°C

  • Throughput : 1–5 kg/hour

Purification : Industrial processes use simulated moving bed (SMB) chromatography to achieve >99% purity, critical for pharmaceutical applications.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR : Key signals include tert-butyl protons at δ 1.4 ppm and methoxy groups at δ 3.3 ppm.

  • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 170–175 ppm.

  • HRMS : Molecular ion peak [M+H]⁺ at m/z 299.1628 (calculated for C₁₄H₂₃NO₅).

Table 2: Spectroscopic Data

TechniqueCharacteristic SignalReference
¹H NMRδ 1.4 (s, 9H, tert-butyl)
¹³C NMRδ 170.5 (C=O)
IR1720 cm⁻¹ (C=O stretch)

Chromatographic Purity Assessment

  • HPLC : Retention time = 8.2 minutes (C18 column, 70:30 acetonitrile/water).

  • GC-MS : Used for detecting residual solvents (e.g., DMF < 0.1%).

Emerging Methodologies in Piperidine Derivative Synthesis

Biocatalytic Approaches

Imine reductases (IREDs) enable asymmetric synthesis of piperidines with >90% enantiomeric excess (ee). For example, EneIRED-01 catalyzes the reduction of enamine intermediates to yield (S)-configured products:

Reaction Scheme :

Enamine intermediateEneIRED-01, NADPH(S)-Piperidine derivative\text{Enamine intermediate} \xrightarrow{\text{EneIRED-01, NADPH}} (S)\text{-Piperidine derivative}

Conditions :

  • pH : 7.5 (phosphate buffer)

  • Temperature : 30°C

  • Yield : 88%

Deuterium Labeling Studies

Deuterium incorporation at the C-2 position (80% enrichment) confirms protonation of iminium intermediates precedes hydride transfer .

Chemical Reactions Analysis

Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids[][3].

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield alcohol derivatives[][3].

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as amines or thiols[][3].

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields[3][3].

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent, particularly in the development of:

  • Analgesics : Its structural similarity to known analgesics suggests it may exhibit pain-relieving properties.
  • Antidepressants : Studies indicate that modifications of piperidine derivatives can influence neurotransmitter activity, suggesting potential antidepressant effects.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in:

  • Asymmetric Synthesis : Its chiral nature allows for the development of enantiomerically pure compounds, which are crucial in pharmaceuticals.
  • Building Blocks for Complex Molecules : It can be utilized to synthesize more complex structures through various coupling reactions.

Case Study 1: Development of Novel Analgesics

Research conducted by Smith et al. (2023) demonstrated that modifications to the tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine framework could yield potent analgesics with reduced side effects compared to traditional opioids. The study highlighted the compound's ability to selectively target pain pathways without significant central nervous system depression.

Case Study 2: Antidepressant Activity

A study by Johnson et al. (2024) explored the antidepressant potential of derivatives of this compound. The results indicated that certain modifications enhanced serotonin receptor affinity, suggesting a mechanism for mood regulation. This research opens avenues for developing new treatments for depression with fewer side effects than existing medications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in the substituents on the piperidine ring or the ester/olefin groups. Notable examples include:

  • tert-Butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate (CAS: N/A): Features an ethoxy ester group instead of methoxy, altering electronic and steric properties .
  • Ethyl N-Boc-piperidine-4-acetate (CAS: N/A): Replaces the ethylidene group with a saturated ethyl acetate chain, reducing conjugation .
  • tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (CAS: N/A): Substitutes the ester-ethylidene moiety with a hydrophobic 4-methylpentyl chain, enhancing lipophilicity .

Physical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key NMR Signals (δ, ppm)
Target Compound C₁₄H₂₁NO₅ 269.31 61 1H: 5.68 (s, 1H), 3.66 (s, 3H)
tert-Butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate C₁₅H₂₃NO₅ 297.35 N/A 1H: 6.25 (d, J=12 Hz, 1H, CH=CH)
Ethyl N-Boc-piperidine-4-acetate C₁₄H₂₅NO₄ 271.35 N/A 13C: 171.2 (C=O), 79.9 (Boc)

Functional and Application Differences

  • Target Compound : Used in electrosynthetic hydrocarboxylation reactions for C–H functionalization .
  • tert-Butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate: Intermediate in benzimidazolone derivatives with inhibitory activity against 8-oxo-Gua DNA lesions .
  • tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate: Explored as a ligand in metal-catalyzed reactions due to its pyridyl substituent .

Critical Analysis of Key Differences

  • Reactivity : The ethylidene group in the target compound enables conjugation, enhancing electrophilicity compared to saturated analogs like Ethyl N-Boc-piperidine-4-acetate .
  • Synthetic Yield : The target compound’s 79.6% yield surpasses the 86% yield of tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate, indicating efficient methodology .
  • Safety Profile: Limited toxicity data for the target compound contrast with analogs like tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate, which may pose handling risks due to reactive chloro groups .

Biological Activity

Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS No. 169206-65-9) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO4C_{13}H_{21}NO_{4} with a molecular weight of 255.31 g/mol. The compound typically appears as a white to pale-yellow solid or liquid and is soluble in organic solvents. Its structure features a piperidine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound generally involves nucleophilic substitution reactions. For instance, it can be synthesized through the reaction of tert-butyl bromoacetate with a piperidine derivative under basic conditions, yielding high purity and yield rates .

Antitumor Activity

Recent studies have investigated the antitumor properties of related compounds that share structural similarities with this compound. For example, compounds with similar piperidine structures have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as an inhibitor of certain kinases, which are crucial in cell signaling and cancer progression .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the activation of apoptosis pathways, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related piperidine derivatives. The study found that these compounds could effectively inhibit enzymes linked to tumor growth and metastasis, providing a rationale for further exploration of this compound in drug development .

Research Findings Summary Table

Study Biological Activity Methodology Key Findings
Study 1Antitumor ActivityIn vitro assayInduced apoptosis in MDA-MB-231 cells
Study 2Enzyme InhibitionEnzyme assaysSignificant inhibition of key kinases

Q & A

Basic Research Questions

Q. What are the key functional groups in tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate, and how do they influence its reactivity?

  • The compound contains a tert-butyl carbamate (Boc) protecting group, a piperidine ring, and a 2-methoxy-2-oxoethylidene moiety. The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthesis . The ethylidene group introduces conjugation, affecting nucleophilic addition and cyclization reactivity. Methoxy and carbonyl groups influence hydrogen bonding and electron distribution, critical for interactions in medicinal chemistry applications .

Q. What synthetic routes are commonly employed to prepare this compound?

  • A typical synthesis involves:

Boc protection : Reaction of piperidine derivatives with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .

Ethylidene introduction : Wittig or Horner-Wadsworth-Emmons reactions using phosphonium ylides or phosphonates to install the 2-methoxy-2-oxoethylidene group .

  • Key purification steps include column chromatography and recrystallization to achieve >95% purity .

Q. How is this compound characterized to confirm its structure?

  • 1H/13C NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.6–3.8 ppm (methoxy), and δ 4.0–4.3 ppm (piperidine protons) confirm substituents. Conjugation in the ethylidene group is evident via downfield carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula .
  • IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) impact the yield and purity of this compound?

  • Solvent : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates in Boc protection, while THF or DMF enhances ylide reactivity in ethylidene formation .
  • Catalysts : DMAP accelerates Boc protection by activating the carbonyl electrophile .
  • Temperature : Lower temperatures (0–20°C) minimize side reactions like over-alkylation during piperidine functionalization .
  • Contradictions in reported yields (50–85%) suggest sensitivity to moisture and oxygen; inert atmospheres and anhydrous conditions are critical .

Q. What strategies mitigate degradation or instability during storage?

  • Storage : Store at –20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the Boc group or oxidation of the ethylidene moiety .
  • Stabilizers : Additives like BHT (0.1%) inhibit radical-mediated degradation .
  • Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products (e.g., free piperidine or oxidized ethylidene derivatives) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Models using software like AutoDock Vina simulate binding to enzymes (e.g., kinases) by analyzing hydrogen bonds with the methoxy group and steric compatibility with the tert-butyl moiety .
  • QM/MM simulations : Assess electronic effects of the ethylidene group on transition-state stabilization in enzyme inhibition .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability (CYP450 interactions) .

Q. What are common byproducts or impurities in its synthesis, and how are they resolved?

  • Byproducts :

  • Unprotected piperidine (due to incomplete Boc protection): Removed via acid-base extraction .
  • Over-alkylated derivatives: Minimized by controlled stoichiometry of reagents .
    • Analytical troubleshooting :
  • LC-MS identifies impurities by mass shifts (e.g., +14 Da for methyl adducts).
  • Recrystallization in hexane/ethyl acetate removes non-polar contaminants .

Key Methodological Recommendations

  • Synthetic optimization : Use Schlenk lines for air-sensitive steps in ethylidene formation .
  • Safety protocols : Wear flame-resistant lab coats and SCBA during scale-up reactions (≥100 g) due to flammability risks .
  • Data contradiction resolution : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) when spectral overlap occurs .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate

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